

# Application Notes: Measuring the Cation Exchange Capacity of Humic Acids in Sandy Soils

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Humic Acid*

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## Introduction

Sandy soils are characterized by low water and nutrient retention capabilities due to their large particle size and low surface area. A key metric for quantifying a soil's ability to hold onto positively charged nutrients (cations) is the Cation Exchange Capacity (CEC).[1] The CEC of a soil is a measure of the quantity of negatively charged sites on soil surfaces that can retain cations such as calcium ( $\text{Ca}^{2+}$ ), magnesium ( $\text{Mg}^{2+}$ ), and potassium ( $\text{K}^{+}$ ) by electrostatic forces.[2] Sandy soils typically exhibit a very low CEC, often less than 5 milliequivalents per 100 grams (meq/100g).[1]

**Humic acids**, a key component of soil organic matter, possess a very high CEC, ranging from 200 to over 400 meq/100g.[3] The addition of **humic acids** to sandy soils is a common practice to enhance soil fertility and structure. By increasing the soil's overall CEC, **humic acids** improve the retention of essential plant nutrients, reduce leaching, and enhance water-holding capacity.[1][4] Accurate measurement of the CEC of **humic acids** and their effect on sandy soils is therefore critical for optimizing soil amendment strategies and for the development of novel soil conditioning products.

These application notes provide detailed protocols for the determination of CEC in sandy soils amended with **humic acids**, present typical data, and outline the experimental workflows.

## Data Presentation

The following tables summarize the typical CEC values of different soil components and the impact of **humic acid** application on the CEC of sandy soils.

Table 1: Comparative Cation Exchange Capacity of Various Soil Components.

Material	Typical CEC (meq/100g)
Sandy Soil	1 - 5
Clay (Kaolinite)	3 - 15
Clay (Montmorillonite)	80 - 100
Organic Matter	200 - 400
Humic Acid (from Leonardite)	250+

This table provides a general comparison of the CEC of different soil constituents.

Table 2: Effect of **Humic Acid** (HA) Addition on the Cation Exchange Capacity (CEC) of Different Substrates.

Substrate	Treatment	Total Organic Carbon (TOC) (%)	Organic Matter (OM) (%)	CEC (cmol+/kg)
Sand	Control (No HA)	0.21	0.36	4.32
Sand	1% HA Application	0.63	1.08	5.11
Cocopeat	Control (No HA)	42.11	72.59	50.12
Cocopeat	1% HA Application	42.53	73.32	51.55
Sand:Cocopeat (1:1)	Control (No HA)	20.11	34.67	25.12
Sand:Cocopeat (1:1)	1% HA Application	20.53	35.40	26.21

Data adapted from a study on the effect of 1% **humic acid** application on various substrates. Note that cmol+/kg is numerically equivalent to meq/100g.[5]

## Experimental Protocols

Three primary methods for determining the CEC of soils and organic matter are presented below. The Ammonium Acetate method is the most widely used for agricultural soils. The Barium Chloride compulsive exchange method is considered more accurate for soils with variable pH and for organic materials. The Methylene Blue adsorption method is a rapid technique often used for quality control.

### Protocol 1: Cation Exchange Capacity Determination using 1M Ammonium Acetate (pH 7.0)

This method involves saturating the exchange sites of the soil with ammonium ions ( $\text{NH}_4^+$ ), removing the excess saturating solution, and then displacing the adsorbed  $\text{NH}_4^+$  with another cation. The amount of displaced  $\text{NH}_4^+$  is then quantified, which corresponds to the CEC of the sample.[6]

### 3.1.1 Materials and Reagents

- 1M Ammonium Acetate ( $\text{NH}_4\text{OAc}$ ) solution (pH 7.0): Dissolve 77.08 g of ammonium acetate in about 900 mL of deionized water. Adjust the pH to 7.0 using glacial acetic acid or ammonium hydroxide. Make up the final volume to 1 L with deionized water.[\[6\]](#)
- 95% Ethanol
- 10% Sodium Chloride ( $\text{NaCl}$ ) solution (acidified): Dissolve 100 g of  $\text{NaCl}$  in 1 L of water and adjust the pH to 2.5 with  $\text{HCl}$ .[\[6\]](#)
- 50 mL centrifuge tubes
- Reciprocal shaker
- Centrifuge
- Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
- Volumetric flasks (100 mL)
- Apparatus for ammonium determination (e.g., distillation unit and titration setup, or a spectrophotometer).

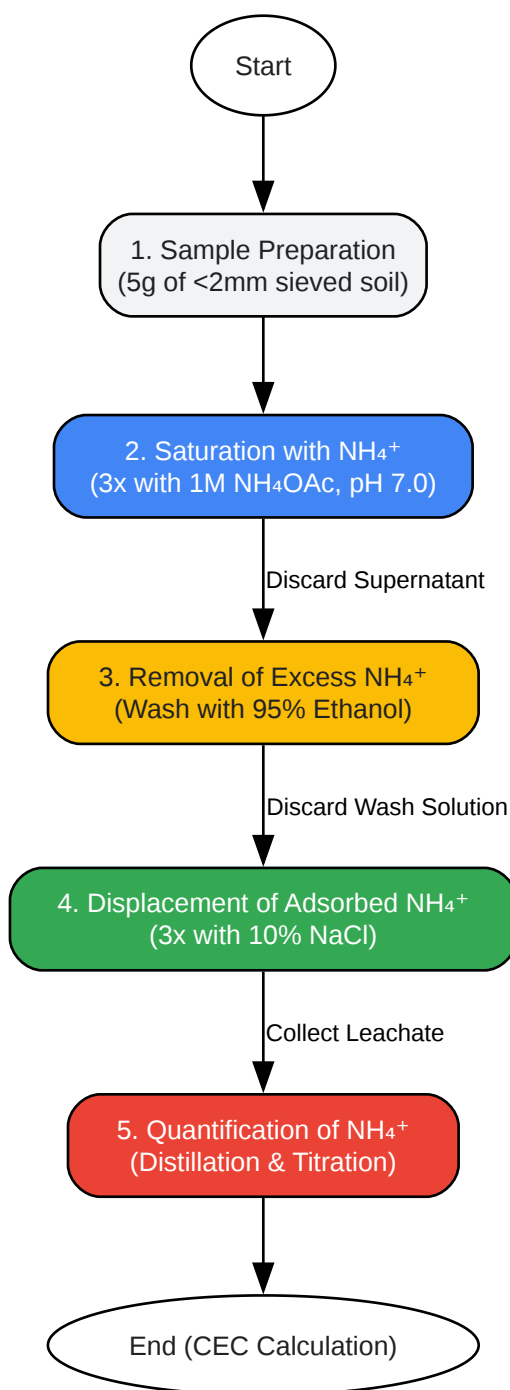
### 3.1.2 Procedure

- Sample Preparation: Air-dry the sandy soil or **humic acid**-amended sandy soil sample and sieve it through a 2 mm sieve.[\[3\]](#)
- Saturation with Ammonium Ions:
  - Weigh 5 g of the prepared soil sample into a 50 mL centrifuge tube. Include a blank (tube with no soil) and a reference sample in each batch.[\[3\]](#)
  - Add 33 mL of the 1M  $\text{NH}_4\text{OAc}$  (pH 7.0) solution to the tube.[\[3\]](#)
  - Shake the tube for 15 minutes on a reciprocal shaker.[\[3\]](#)

- Centrifuge the tube until the supernatant is clear. Decant the supernatant and discard.
- Repeat the addition of  $\text{NH}_4\text{OAc}$ , shaking, and centrifugation two more times to ensure complete saturation of the exchange sites with  $\text{NH}_4^+$ .[\[3\]](#)
- Removal of Excess Ammonium:
  - After the final decantation of the  $\text{NH}_4\text{OAc}$  solution, add 50 mL of 95% ethanol to the soil pellet in the centrifuge tube.
  - Resuspend the pellet and centrifuge. Decant and discard the ethanol wash.
  - Repeat the ethanol wash step at least two more times to remove all excess (non-adsorbed) ammonium ions.[\[6\]](#)
- Displacement of Adsorbed Ammonium:
  - Add 33 mL of the 10% acidified NaCl solution to the soil pellet.[\[6\]](#)
  - Shake for 15 minutes to displace the adsorbed  $\text{NH}_4^+$  with  $\text{Na}^+$ .[\[3\]](#)
  - Centrifuge and filter the supernatant into a 100 mL volumetric flask.[\[3\]](#)
  - Repeat this displacement step two more times, collecting the supernatant in the same volumetric flask.[\[3\]](#)
  - Bring the final volume in the volumetric flask to 100 mL with the acidified NaCl solution and mix well.[\[3\]](#)
- Quantification of Ammonium:
  - Determine the concentration of  $\text{NH}_4^+$  in the extract using steam distillation followed by titration, or a colorimetric method with a spectrophotometer.[\[6\]](#)

### 3.1.3 Calculation

The CEC is calculated based on the amount of ammonium displaced from the soil sample and is expressed in meq/100g or cmol+/kg.



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Caption: Workflow for CEC determination using the Ammonium Acetate method.

## Protocol 2: Effective Cation Exchange Capacity (ECEC) using Barium Chloride (BaCl<sub>2</sub>)

This method determines the CEC at the soil's natural pH and ionic strength, which can be more representative for acidic or alkaline soils. It involves saturating the soil with barium ions ( $\text{Ba}^{2+}$ ) and then using a compulsive exchange with magnesium sulfate ( $\text{MgSO}_4$ ) to determine the amount of adsorbed barium.<sup>[7]</sup>

### 3.2.1 Materials and Reagents

- 0.1 M Barium Chloride ( $\text{BaCl}_2$ ) solution: Dissolve 24.43 g of  $\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$  in deionized water and make up to 1 L.<sup>[7]</sup>
- 0.02 M Magnesium Sulfate ( $\text{MgSO}_4$ ) solution: Dissolve 4.93 g of  $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$  in deionized water and make up to 1 L.<sup>[7]</sup>
- Acidified Lanthanum solution (for AAS analysis)
- Centrifuge tubes, shaker, centrifuge, filtration apparatus
- Flame Atomic Absorption Spectrophotometer (FAAS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

### 3.2.2 Procedure

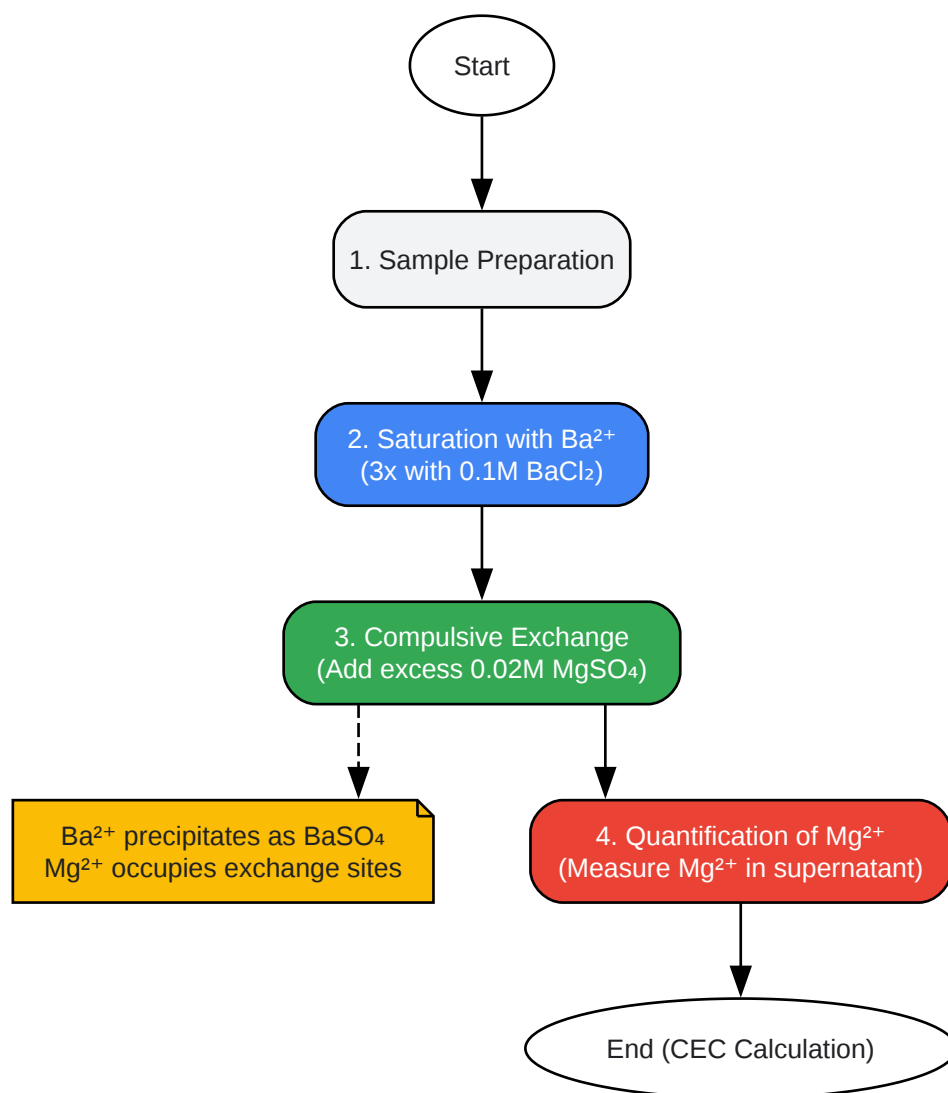
- Sample Preparation: Prepare the soil sample as described in section 3.1.1.
- Saturation with Barium:
  - Weigh an appropriate amount of soil into a centrifuge tube.
  - Add 30 mL of 0.1 M  $\text{BaCl}_2$  solution, shake for 1 hour, and then centrifuge.<sup>[7]</sup>
  - Collect the supernatant in a 100 mL volumetric flask (this is for determining exchangeable cations).
  - Repeat the  $\text{BaCl}_2$  addition, shaking, and centrifugation twice more, collecting the supernatant each time.<sup>[7]</sup>
  - Make the volumetric flask up to 100 mL with the  $\text{BaCl}_2$  solution. This solution can be analyzed for initial exchangeable  $\text{Ca}^{2+}$ ,  $\text{Mg}^{2+}$ ,  $\text{K}^+$ , and  $\text{Na}^+$ .<sup>[7]</sup>

- Equilibration and Compulsive Exchange:
  - To the soil pellet from the previous step, add a known excess of 0.02 M  $\text{MgSO}_4$  solution.
  - Shake to allow the  $\text{Ba}^{2+}$  on the exchange sites and in solution to precipitate as Barium Sulfate ( $\text{BaSO}_4$ ). The  $\text{Mg}^{2+}$  will occupy the exchange sites.
- Determination of CEC:
  - After the reaction, centrifuge the sample.
  - Dilute an aliquot of the supernatant.
  - Measure the concentration of magnesium remaining in the supernatant using FAAS or ICP-AES.[7]

### 3.2.3 Calculation

The CEC is calculated from the difference between the initial amount of magnesium added and the amount of magnesium remaining in the final solution. This difference represents the amount of magnesium that occupied the exchange sites.





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Caption: Workflow for ECEC determination using the Barium Chloride method.

## Protocol 3: Rapid CEC Estimation using Methylene Blue Adsorption

This colorimetric method provides a quick estimate of CEC and is particularly useful for quality control in humate manufacturing. It is based on the principle that the cationic methylene blue dye will be adsorbed by the negatively charged sites on soil and **humic acid** particles.[8]

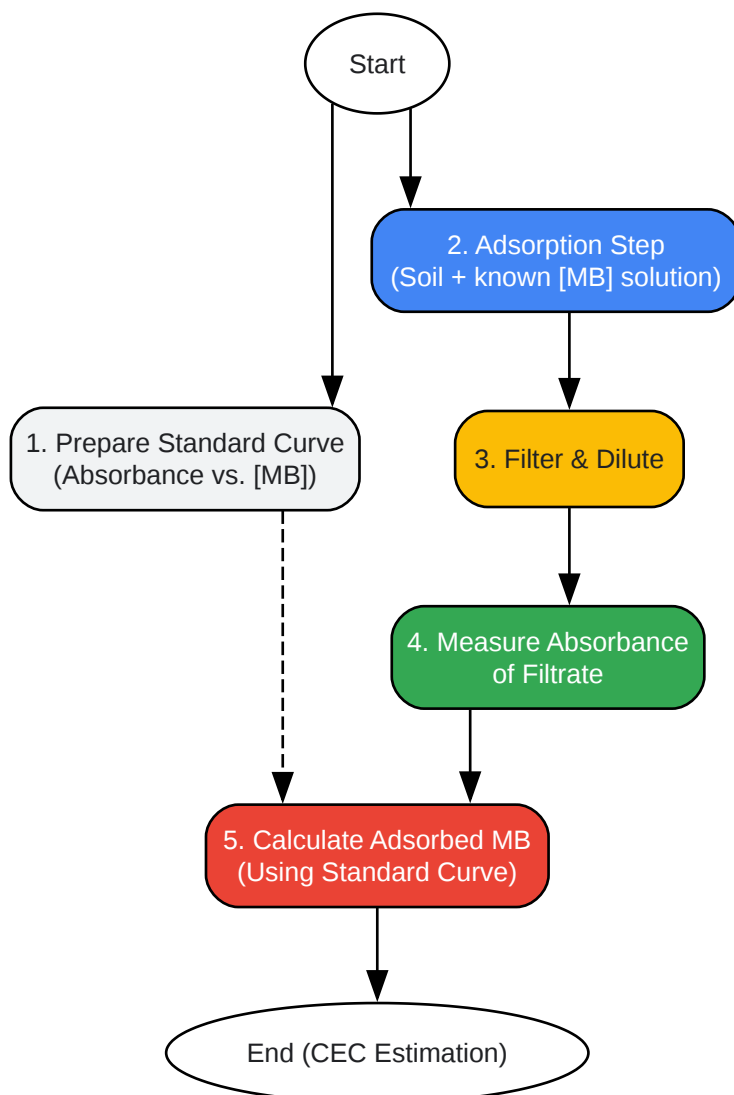
### 3.3.1 Materials and Reagents

- Methylene Blue solution (0.01 M)[8]
- Deionized water
- Conical flasks with bungs
- Mechanical shaker
- Filtration apparatus
- Colorimeter or UV-Vis Spectrophotometer ( $\lambda_{\text{max}} \approx 668 \text{ nm}$ )[8]
- Volumetric flasks

### 3.3.2 Procedure

- Standard Curve Preparation:
  - Prepare a series of methylene blue solutions of known concentrations (e.g., from  $1 \times 10^{-5} \text{ M}$  to  $5 \times 10^{-5} \text{ M}$ ) by diluting the stock solution.[8]
  - Measure the absorbance of each standard solution at  $\sim 668 \text{ nm}$ .
  - Plot a calibration curve of absorbance versus concentration.[8]
- Sample Analysis:
  - Weigh 1 g of the prepared soil sample into a 100 mL conical flask.[8]
  - Add a known volume (e.g., 10 mL) of the 0.01 M methylene blue solution.[8]
  - Seal the flask and shake gently for 30 minutes.[8]
  - Add a known volume of deionized water (e.g., 15 mL) and mix.[8]
  - Filter the mixture.
  - Accurately dilute a small volume (e.g., 5 mL) of the filtrate to a larger volume (e.g., 100 mL) with deionized water.[8]

- Measure the absorbance of the final diluted solution.
- Calculation:
  - Use the standard curve to determine the concentration of methylene blue in the diluted filtrate.[8]
  - Calculate the initial moles of methylene blue added to the soil and the final moles remaining in the solution after adsorption.
  - The difference represents the moles of methylene blue adsorbed by the soil, which is an estimate of the CEC.



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